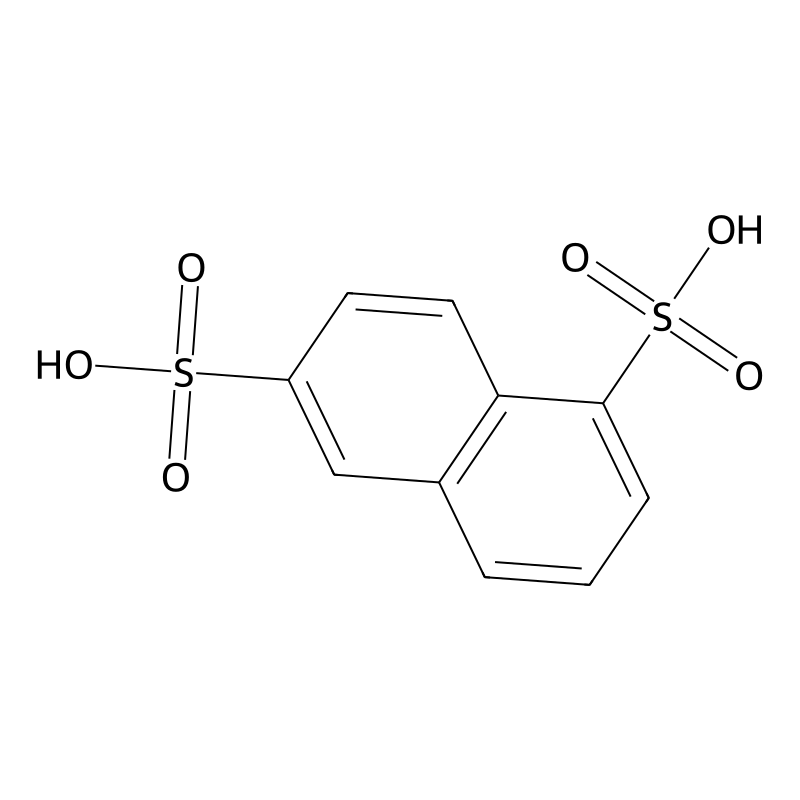

Naphthalene-1,6-disulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High water solubility: N-1,6-DS readily dissolves in water, making it suitable for studying aqueous solution chemistry.

- Acidic nature: The presence of two sulfonic acid groups makes N-1,6-DS a strong acid, allowing researchers to investigate acid-base reactions and proton transfer mechanisms.

- Aromatic structure: The presence of a fused-ring aromatic system in N-1,6-DS facilitates research on aromatic chemistry, including studies on substitution reactions and electronic properties of aromatic compounds.

Here are some specific research applications of N-1,6-DS:

- Biodegradation studies: Researchers have employed N-1,6-DS to study the microbial degradation pathways of aromatic sulfonic acids. This helps understand the environmental fate of these pollutants and develop strategies for bioremediation.

- Electrochemical investigations: N-1,6-DS can be used as an electrolyte in electrochemical studies, allowing researchers to explore electrode-electrolyte interactions and ionic transport phenomena.

- Reference material: Due to its well-defined structure and readily available commercial sources, N-1,6-DS serves as a reference compound for various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Naphthalene-1,6-disulfonic acid is an aromatic compound characterized by the presence of two sulfonic acid groups attached to a naphthalene ring. Its molecular formula is , and it is commonly utilized in various industrial applications due to its unique chemical properties. This compound exists as a white crystalline solid and is soluble in water, making it suitable for various aqueous applications.

- Sulfonation: The introduction of sulfonic acid groups can be achieved through the reaction of naphthalene with oleum or concentrated sulfuric acid at controlled temperatures.

- Neutralization: It can react with bases to form disodium salts, which are more soluble in water and used in various applications .

- Reduction: The sulfonic groups can be reduced under specific conditions to yield different derivatives, such as amines .

Naphthalene-1,6-disulfonic acid exhibits notable biological activities. Research indicates that it can be degraded by specific microorganisms, such as Moraxella species, which utilize the compound as a carbon source through a unique catabolic pathway involving desulfonation reactions . This property highlights its potential role in bioremediation processes.

The synthesis of naphthalene-1,6-disulfonic acid typically involves several steps:

- Sulfonation of Naphthalene: Naphthalene is treated with oleum (a mixture of sulfur trioxide and sulfuric acid) at controlled temperatures (20-35°C) to introduce sulfonic groups.

- Purification: The crude product is purified through recrystallization techniques to isolate naphthalene-1,6-disulfonic acid from other by-products.

- Formation of Salts: By neutralizing naphthalene-1,6-disulfonic acid with sodium hydroxide, disodium salts are formed, which are often used in various applications due to their enhanced solubility .

Naphthalene-1,6-disulfonic acid has diverse applications across multiple fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes and other colorants.

- Surfactants: Its surfactant properties make it useful in detergents and cleaning products.

- Biochemical Research: It is employed in studies investigating microbial degradation pathways and enzyme activities.

Studies have shown that naphthalene-1,6-disulfonic acid interacts with various biological systems. For instance:

- Microbial Interaction: Certain bacteria can metabolize naphthalene-1,6-disulfonic acid, indicating its potential use in bioremediation strategies for contaminated environments .

- Enzyme Inhibition: It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Several compounds share structural similarities with naphthalene-1,6-disulfonic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Naphthalene-2-sulfonic acid | One sulfonic group on the naphthalene ring | Less acidic than naphthalene-1,6-disulfonic acid |

| Naphthalene-3-sulfonic acid | One sulfonic group on a different position | Different reactivity patterns due to position |

| 2,3-Dihydroxy-naphthalene-1,6-disulfonic acid | Hydroxyl groups added along with sulfonics | Enhanced solubility and different biological activity |

Naphthalene-1,6-disulfonic acid stands out due to its dual sulfonation at positions 1 and 6 on the naphthalene ring, offering unique chemical reactivity and biological interactions not found in its mono-sulfonated counterparts.

NDS is a white crystalline solid with high water solubility due to its polar sulfonic acid groups. Key properties are summarized below:

The compound’s acidity and stability under high temperatures make it suitable for harsh industrial processes, such as sulfonation reactions.

XLogP3

UNII

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive